molecular weight and formula of (2,6-Dichlorobenzyl)hydrazine dihydrochloride
molecular weight and formula of (2,6-Dichlorobenzyl)hydrazine dihydrochloride
Abstract
This technical guide provides a comprehensive overview of (2,6-Dichlorobenzyl)hydrazine Dihydrochloride, a key chemical intermediate with significant applications in pharmaceutical research and development. This document details its chemical identity, molecular formula, and molecular weight, alongside its physicochemical properties. A plausible synthetic route is outlined, followed by a detailed, representative experimental protocol for its preparation and a robust analytical method for its quantification and quality control. Furthermore, this guide discusses the role of (2,6-Dichlorobenzyl)hydrazine Dihydrochloride in medicinal chemistry, supported by a logical framework for its application in drug discovery. Safety and handling precautions are also provided to ensure its proper use in a laboratory setting. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this important chemical entity.
Chemical Identity and Physicochemical Properties
(2,6-Dichlorobenzyl)hydrazine Dihydrochloride is a dihydrochloride salt of (2,6-Dichlorobenzyl)hydrazine. The presence of the dihydrochloride moiety enhances the compound's stability and solubility in polar solvents, which is a critical attribute for its application in various laboratory and industrial settings.[1]
Molecular Formula and Molecular Weight
The chemical structure of (2,6-Dichlorobenzyl)hydrazine Dihydrochloride is characterized by a 2,6-dichlorinated benzyl group attached to a hydrazine moiety, which is salified with two equivalents of hydrochloric acid.
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Molecular Formula: C₇H₈Cl₂N₂·2HCl[1]
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Molecular Weight: 264.98 g/mol [1]
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IUPAC Name: (2,6-dichlorophenyl)methylhydrazine dihydrochloride[1]
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CAS Number: 51421-14-8 (for the free base)
Physicochemical Data
A summary of the key physicochemical properties of (2,6-Dichlorobenzyl)hydrazine and its dihydrochloride salt is presented in the table below. It is important to distinguish between the free base and its salt form, as their properties can differ significantly. Data for the closely related compound, (2,6-dichlorophenyl)hydrazine hydrochloride, is also included for comparative purposes, as it is more readily available in some commercial sources.
| Property | (2,6-Dichlorobenzyl)hydrazine | (2,6-Dichlorobenzyl)hydrazine Dihydrochloride | (2,6-Dichlorophenyl)hydrazine hydrochloride (for comparison) |
| Appearance | - | White to off-white crystalline solid | Powder |
| Molecular Formula | C₇H₈Cl₂N₂ | C₇H₁₀Cl₄N₂ | C₆H₆Cl₂N₂·HCl |
| Molecular Weight ( g/mol ) | 191.06 | 264.98[1] | 213.49 |
| Melting Point (°C) | - | - | 225 (decomposes) |
| Solubility | - | Soluble in polar solvents such as water and ethanol[1] | - |
Synthesis of (2,6-Dichlorobenzyl)hydrazine Dihydrochloride
The synthesis of (2,6-Dichlorobenzyl)hydrazine Dihydrochloride can be achieved through a two-step process, commencing with the free-radical chlorination of 2,6-dichlorotoluene to yield 2,6-dichlorobenzyl chloride. This intermediate is then reacted with hydrazine hydrate to form the free base, which is subsequently converted to the dihydrochloride salt by treatment with hydrochloric acid.[1]
Synthetic Pathway
Caption: Synthetic route to (2,6-Dichlorobenzyl)hydrazine dihydrochloride.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for the synthesis of similar hydrazine derivatives and should be performed by trained personnel in a well-ventilated fume hood.
Step 1: Synthesis of 2,6-Dichlorobenzyl chloride
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, place 2,6-dichlorotoluene.
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Chlorination: While stirring and under UV irradiation, bubble chlorine gas through the solution. The reaction temperature should be maintained appropriately, typically between 80-120°C.
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Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the desired conversion is achieved.
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Work-up: After completion, cool the reaction mixture and purge with nitrogen to remove excess chlorine and HCl gas. The crude 2,6-dichlorobenzyl chloride can be purified by vacuum distillation.
Step 2: Synthesis of (2,6-Dichlorobenzyl)hydrazine
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichlorobenzyl chloride in ethanol.
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Addition of Hydrazine: Slowly add an excess of hydrazine hydrate to the solution. An exothermic reaction may occur, and cooling may be necessary to maintain a controlled temperature.
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Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or HPLC.
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Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. The residue contains the desired (2,6-Dichlorobenzyl)hydrazine.
Step 3: Formation of (2,6-Dichlorobenzyl)hydrazine Dihydrochloride
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Salt Formation: Dissolve the crude (2,6-Dichlorobenzyl)hydrazine in a suitable solvent such as isopropanol or ethanol.
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Acidification: Slowly add two molar equivalents of concentrated hydrochloric acid or pass dry HCl gas through the solution while stirring.
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Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.
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Purification: Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield (2,6-Dichlorobenzyl)hydrazine Dihydrochloride.
Analytical Methods for Quality Control
The purity and identity of (2,6-Dichlorobenzyl)hydrazine Dihydrochloride are critical for its use in pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is a suitable technique for its quantitative analysis.
Proposed HPLC Method for Purity Determination
The following HPLC method is proposed for the analysis of (2,6-Dichlorobenzyl)hydrazine Dihydrochloride and would require validation according to ICH guidelines before implementation.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at 220 nm and 270 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile). |
Method Validation Considerations
A comprehensive validation of the HPLC method should be performed to ensure its suitability for its intended purpose. Key validation parameters include:
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Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
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Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
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Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
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Accuracy: The closeness of the test results obtained by the method to the true value.
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Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
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Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
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Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
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Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Applications in Drug Development
Hydrazine and its derivatives are important building blocks in the synthesis of a wide range of pharmaceuticals, particularly heterocyclic compounds.[2][3] The (2,6-Dichlorobenzyl)hydrazine moiety can be incorporated into various molecular scaffolds to generate compounds with diverse biological activities.
Role as a Synthetic Intermediate
The primary application of (2,6-Dichlorobenzyl)hydrazine Dihydrochloride in drug development is as a key intermediate. The hydrazine functional group is a versatile nucleophile that can participate in a variety of chemical transformations to form stable heterocyclic rings, which are prevalent in many drug molecules.
Sources
- 1. (2,6-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 84634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
